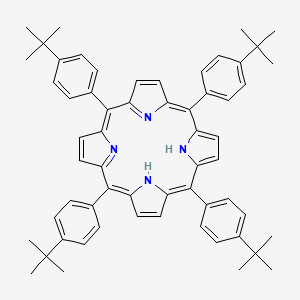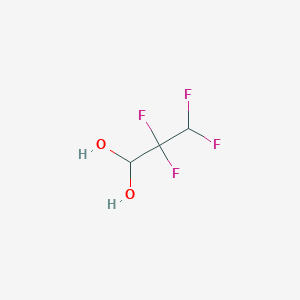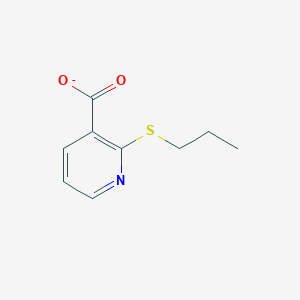
2-Propylsulfanylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylsulfanylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a propylsulfanyl group at the 2-position and a carboxylate group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylsulfanylpyridine-3-carboxylate typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 2-chloropyridine-3-carboxylate with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 2-Propylsulfanylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Propylsulfinylpyridine-3-carboxylate, Propylsulfonylpyridine-3-carboxylate
Reduction: 2-Propylsulfanylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
科学研究应用
2-Propylsulfanylpyridine-3-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Propylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can modulate the compound’s lipophilicity and binding affinity to target proteins. In biological systems, it may inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby affecting metabolic pathways. The carboxylate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity and specificity.
相似化合物的比较
- 2-Methylsulfanylpyridine-3-carboxylate
- 2-Ethylsulfanylpyridine-3-carboxylate
- 2-Butylsulfanylpyridine-3-carboxylate
Comparison: Compared to its similar compounds, 2-Propylsulfanylpyridine-3-carboxylate exhibits unique properties due to the length and flexibility of the propylsulfanyl group. This can affect its solubility, reactivity, and binding interactions. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications. Additionally, the presence of the carboxylate group at the 3-position enhances its potential for forming coordination complexes and participating in diverse chemical reactions.
属性
分子式 |
C9H10NO2S- |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-propylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12)/p-1 |
InChI 键 |
CSMDLVRDBYKTAH-UHFFFAOYSA-M |
规范 SMILES |
CCCSC1=C(C=CC=N1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)

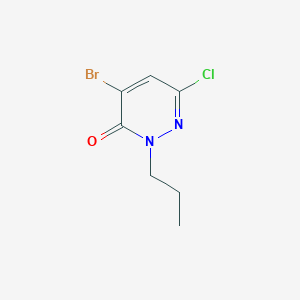
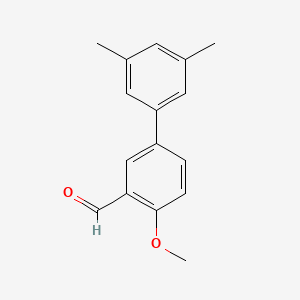
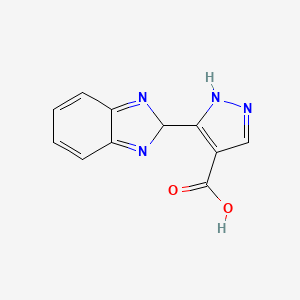
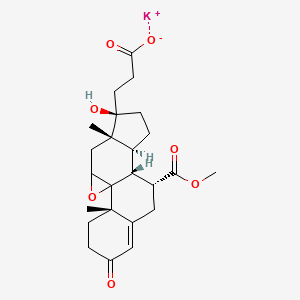
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
